Cas no 148073-35-2 (2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester)
148073-35-2 structure
Product Name:2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester
CAS-Nr.:148073-35-2
MF:C19H24O6
MW:348.390266418457
CID:191376
PubChem ID:6440312
Update Time:2025-04-19
2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester
- 2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methyl
- 148073-35-2
- 2-Propenoic acid, 2-methyl-, (1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno(9,10)cyclodeca(1,2-b)furan-7-yl ester
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- Inchi: 1S/C19H24O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,13-16,20H,1,3,5,7-9H2,2,4H3/b12-6+/t13-,14+,15-,16+,19+/m0/s1
- InChI-Schlüssel: AFQQBXILQNQSCA-LFDCAZLGSA-N
- Lächelt: O1[C@@H]2[C@@H]3[C@H](C(=C)C(=O)O3)[C@H](CC(CO)=CCC[C@@]12C)OC(C(=C)C)=O |c:14|
Berechnete Eigenschaften
- Genaue Masse: 348.157289
- Monoisotopenmasse: 348.157289
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 4
- Komplexität: 663
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 85.4
Experimentelle Eigenschaften
- Dichte: 1.24
- Siedepunkt: 525.3°C at 760 mmHg
- Flammpunkt: 186.2°C
- Brechungsindex: 1.55
2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester Verwandte Literatur
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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